molecular formula C14H22N2 B8811433 1-Benzyl-4,4-dimethylpiperidin-3-amine

1-Benzyl-4,4-dimethylpiperidin-3-amine

Cat. No.: B8811433
M. Wt: 218.34 g/mol
InChI Key: PJHDTNJPMKQDGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4,4-dimethylpiperidin-3-amine is a useful research compound. Its molecular formula is C14H22N2 and its molecular weight is 218.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H22N2

Molecular Weight

218.34 g/mol

IUPAC Name

1-benzyl-4,4-dimethylpiperidin-3-amine

InChI

InChI=1S/C14H22N2/c1-14(2)8-9-16(11-13(14)15)10-12-6-4-3-5-7-12/h3-7,13H,8-11,15H2,1-2H3

InChI Key

PJHDTNJPMKQDGF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1N)CC2=CC=CC=C2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of (Z)-1-benzyl-4,4-dimethylpiperidine-2,3,6-trione 3-oxime (490 mg, 1.88 mmol) in THF (5 mL) at 0° C. was slowly added LiAlH4 (1.0M in THF, 9.4 mL, 9.4 mmol). After the addition, the reaction mixture was warmed to room temperature and stirred for 2 h then heated at 60° C. overnight. The reaction mixture was cooled to 0° C. and carefully quenched by portionwise addition of solid Na2SO4.10H2O until gas evolution had ceased. The mixture was diluted with EtOAc and stirred vigorously at room temperature for 1 h then filtered, rinsing with EtOAc and MeOH. The filtrate was concentrated and the residue was purified by SiO2 chromatography (0% to 10% MeOH/CH2Cl2 (0.5% NH4OH)) to afford 210 mg (51%) of 1-benzyl-4,4-dimethylpiperidin-3-amine as a red oil.
Quantity
490 mg
Type
reactant
Reaction Step One
Quantity
9.4 mL
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Three

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